molecular formula C7H9BrN2OS B13276560 3-Amino-3-(3-bromothiophen-2-YL)propanamide

3-Amino-3-(3-bromothiophen-2-YL)propanamide

Cat. No.: B13276560
M. Wt: 249.13 g/mol
InChI Key: VVRVFJGWAMNALR-UHFFFAOYSA-N
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Description

3-Amino-3-(3-bromothiophen-2-yl)propanamide: is an organic compound with the molecular formula C7H9BrN2OS and a molecular weight of 249.13 g/mol This compound features a brominated thiophene ring, which is a sulfur-containing heterocycle, attached to a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(3-bromothiophen-2-yl)propanamide typically involves the bromination of thiophene followed by amination and subsequent amidation reactions. The general synthetic route can be summarized as follows:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-(3-bromothiophen-2-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Ammonia, primary or secondary amines, thiols.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-bromothiophen-2-yl)propanamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The brominated thiophene ring may play a crucial role in binding to these targets and exerting its effects .

Comparison with Similar Compounds

Uniqueness: 3-Amino-3-(3-bromothiophen-2-yl)propanamide is unique due to the specific positioning of the amino and bromine groups on the thiophene ring, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties compared to its analogs .

Properties

Molecular Formula

C7H9BrN2OS

Molecular Weight

249.13 g/mol

IUPAC Name

3-amino-3-(3-bromothiophen-2-yl)propanamide

InChI

InChI=1S/C7H9BrN2OS/c8-4-1-2-12-7(4)5(9)3-6(10)11/h1-2,5H,3,9H2,(H2,10,11)

InChI Key

VVRVFJGWAMNALR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1Br)C(CC(=O)N)N

Origin of Product

United States

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